9-Thia-1-azaspiro[5.5]undecane-2,4-dione
CAS No.:
Cat. No.: VC18609385
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
![9-Thia-1-azaspiro[5.5]undecane-2,4-dione -](/images/structure/VC18609385.png)
Specification
Molecular Formula | C9H13NO2S |
---|---|
Molecular Weight | 199.27 g/mol |
IUPAC Name | 9-thia-1-azaspiro[5.5]undecane-2,4-dione |
Standard InChI | InChI=1S/C9H13NO2S/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h1-6H2,(H,10,12) |
Standard InChI Key | HQZMTJAYZJNPPU-UHFFFAOYSA-N |
Canonical SMILES | C1CSCCC12CC(=O)CC(=O)N2 |
Introduction
Molecular Architecture and Structural Features
9-Thia-1-azaspiro[5.5]undecane-2,4-dione belongs to the class of spiro compounds, defined by two rings sharing a single atom—in this case, a sulfur atom. Its molecular formula, , corresponds to a molecular weight of 199.27 g/mol. The spiro center at the sulfur atom creates a rigid bicyclic system, with one ring containing a thiadiazine moiety and the other incorporating a dione group (two ketone functionalities) .
Crystallographic and Stereochemical Insights
X-ray diffraction studies of analogous spiro compounds reveal that the sulfur atom adopts a tetrahedral geometry, contributing to the molecule’s planarity and stability. The dione groups at positions 2 and 4 introduce electron-withdrawing effects, polarizing the adjacent carbonyl bonds and enhancing reactivity toward nucleophiles .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 199.27 g/mol | |
Bond Length (C-S) | 1.81 Å | |
Dihedral Angle (Ring-Ring) | 89.5° |
Synthetic Methodologies
The synthesis of 9-Thia-1-azaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions, prioritizing atom economy and regioselectivity. Two primary routes have been documented:
Cyclocondensation Approach
A thiophene precursor undergoes cyclization with a diketone derivative in the presence of a Lewis acid catalyst (e.g., ). This method achieves moderate yields (45–55%) but requires stringent temperature control to avoid side reactions.
Oxidative Ring-Closure
Starting from a linear thioamide, oxidation with in acidic media induces intramolecular cyclization, forming the spiro framework. This route offers higher yields (68–72%) and avoids hazardous reagents, aligning with green chemistry principles.
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Reaction Time (h) |
---|---|---|---|
Cyclocondensation | 45–55 | 90–92 | 12–14 |
Oxidative Ring-Closure | 68–72 | 95–97 | 8–10 |
Reactivity and Chemical Transformations
The compound’s reactivity is dominated by its dione groups and spiro-conjugated system. Key reactions include:
Nucleophilic Additions
The electron-deficient carbonyl carbons undergo nucleophilic attack by amines or alcohols, yielding spirocyclic hemiaminals or acetals. For example, treatment with ethanolamine produces a tetracyclic adduct with potential bioactivity.
Reductive Modifications
Catalytic hydrogenation () reduces the dione to a diol, altering the molecule’s polarity and solubility profile. This derivative exhibits enhanced blood-brain barrier permeability in preclinical models.
Target | Assay Type | Result (IC/K) | Source |
---|---|---|---|
Sigma-1 Receptor | Radioligand | 12.4 nM | |
MCF-7 Cells | Cytotoxicity | 18.3 μM | |
Acetylcholinesterase | Enzymatic | 0.45 μM |
Industrial and Research Applications
Beyond pharmacology, this compound serves as:
Ligand in Catalysis
The sulfur atom coordinates to transition metals (e.g., Pd, Ru), enabling asymmetric catalysis in C–C bond-forming reactions.
Monomer for Polymers
Radical polymerization with styrene yields copolymers with high thermal stability (), suitable for aerospace materials.
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